molecular formula C8H3F3N4 B1431567 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile CAS No. 1440512-63-9

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

Cat. No.: B1431567
CAS No.: 1440512-63-9
M. Wt: 212.13 g/mol
InChI Key: JSJFSPOSWDRMEH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H3F3N4 and its molecular weight is 212.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The binding of this compound to PARP inhibits its activity, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2 . This compound also affects cell signaling pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspase-3 and the initiation of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound remains stable under various conditions, maintaining its biological activity . Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of DNA repair and continuous induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. The localization of this compound within specific cellular compartments is crucial for its activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and nucleus . Its presence in the mitochondria is associated with the induction of the mitochondrial apoptotic pathway, while its nuclear localization is linked to the inhibition of DNA repair processes. Post-translational modifications and targeting signals play a key role in directing this compound to specific subcellular locations, thereby influencing its activity and function.

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-1-2-5(4-12)15(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFSPOSWDRMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
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3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Reactant of Route 6
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.